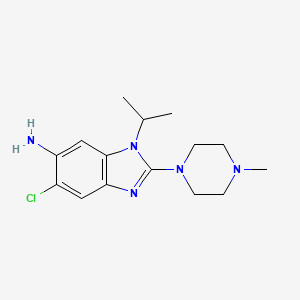

1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-

説明

The compound 1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)- is a benzimidazole derivative featuring a chlorine atom at position 5, an isopropyl group (1-methylethyl) at position 1, and a 4-methylpiperazinyl substituent at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their biological activities, including antiparasitic, antiviral, and anticancer properties .

特性

CAS番号 |

148014-93-1 |

|---|---|

分子式 |

C15H22ClN5 |

分子量 |

307.82 g/mol |

IUPAC名 |

6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine |

InChI |

InChI=1S/C15H22ClN5/c1-10(2)21-14-9-12(17)11(16)8-13(14)18-15(21)20-6-4-19(3)5-7-20/h8-10H,4-7,17H2,1-3H3 |

InChIキー |

QEANRFDFBNUCJR-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C2=C(C=C(C(=C2)N)Cl)N=C1N3CCN(CC3)C |

他のCAS番号 |

148014-93-1 |

製品の起源 |

United States |

準備方法

KB-6806の合成経路には、ベンゾイミダゾール誘導体の調製が含まれます。特定の反応条件と工業生産方法は広く文書化されていません。 ベンゾイミダゾール誘導体を合成するための一般的なアプローチは、通常、酸性条件下でo-フェニレンジアミンとカルボン酸またはその誘導体を縮合させることから始まります .

化学反応の分析

科学研究アプリケーション

KB-6806は、特に化学療法誘発性の悪心と嘔吐の文脈において、その制吐特性について広範囲に研究されています。 これは、動物モデルを含む前臨床研究で有望な結果を示しており、そこで5-ヒドロキシトリプタミン3受容体を効果的に遮断し、嘔吐を軽減しました.

科学的研究の応用

KB-6806 has been extensively studied for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting. It has shown promise in preclinical studies involving animal models, where it effectively blocked the 5-hydroxytryptamine 3 receptors and reduced emesis .

作用機序

類似の化合物との比較

KB-6806は、オンダンセトロンやグラニセトロンなどの他の5-ヒドロキシトリプタミン3受容体拮抗薬に似ています。KB-6806は、独自の構造的特徴を備えており、異なる薬理学的特性を与える可能性があります。 たとえば、そのベンゾイミダゾールコア構造は、オンダンセトロンのインドールベースの構造とは異なります. この構造の違いは、5-ヒドロキシトリプタミン3受容体に対する結合親和性と選択性に影響を与える可能性があります。

類似の化合物には、次のものがあります。

- オンダンセトロン

- グラニセトロン

- パロノセトロン

これらの化合物は、5-ヒドロキシトリプタミン3受容体を遮断するという共通の作用機序を共有しますが、化学構造と薬物動態のプロファイルが異なります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Substituted Piperazinyl Groups

- 1H-Benzimidazol-2-amine, 5-methoxy-1-[3-(4-methyl-1-piperazinyl)propyl]- (CAS 62552-64-1):

- Structural Differences: This analog replaces the chlorine atom with a methoxy group and positions the 4-methylpiperazinyl moiety on a propyl chain at position 1.

- Physicochemical Properties: Boiling point (501.9°C), density (1.24 g/cm³), and molecular weight (303.4 g/mol) are lower than the target compound, likely due to reduced halogen mass and extended alkyl chain .

- Functional Implications: The methoxy group may enhance solubility but reduce electrophilic reactivity compared to chlorine.

Pesticidal Benzimidazole and Triazole Analogs

- Izafos (CAS 42509-80-8): Structural Features: Contains a 5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl group linked to a phosphorothioate backbone. Functional Comparison: While both compounds share the 5-chloro-1-(1-methylethyl) motif, Izafos’s triazole core and phosphorothioate group confer insecticidal activity, unlike the benzimidazole-piperazinyl pharmacophore of the target compound .

Isoprocarb (CAS 2631-40-5):

Alkyl-Substituted Benzimidazoles

- 1H-Benzimidazole, 1-methyl-2-(1-methylethyl)- (CAS 52460-28-3): Simpler Structure: Lacks both the chlorine and piperazinyl groups, reducing steric and electronic complexity. Hypothetical Activity: Likely exhibits weaker binding affinity to biological targets due to the absence of hydrogen-bond donors/acceptors .

Physicochemical and Pharmacokinetic Comparison

- Solubility: The 4-methylpiperazinyl group may improve water solubility compared to purely alkyl-substituted analogs like CAS 52460-28-3 .

生物活性

1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)- is a compound of interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiparasitic activities. This article reviews the biological activity of this specific compound, synthesizing available research findings, case studies, and data tables.

- Chemical Name : 1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-

- CAS Number : 148565-09-7

- Molecular Formula : C13H17ClN4

- Molecular Weight : 270.76 g/mol

Biological Activity Overview

Benzimidazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific compound under consideration has shown promise in several areas:

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. A study on related compounds demonstrated that they could inhibit the growth of various bacterial strains. The presence of chlorine and piperazine moieties enhances these effects by increasing solubility and bioavailability .

Antiparasitic Effects

The compound has been evaluated for its antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. In vitro studies have shown that certain benzimidazole derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against these pathogens . Specifically, compounds structurally similar to the one have been reported to be significantly more effective than traditional treatments like benznidazole.

Study 1: DNA Topoisomerase Inhibition

A notable study focused on the inhibition of mammalian DNA topoisomerase I by various benzimidazole derivatives. Among the tested compounds, those with structural similarities to our target compound showed promising results in inhibiting topoisomerase activity, which is crucial for DNA replication and transcription .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Cpd I | 12.5 | Moderate |

| Cpd II | 8.3 | Strong |

| Cpd III | 15.0 | Weak |

Study 2: Antiparasitic Activity Against Trichomonas vaginalis

In another investigation, a series of benzimidazole derivatives were tested for their activity against Trichomonas vaginalis. The results indicated that certain derivatives exhibited IC50 values significantly lower than that of standard treatments, suggesting enhanced efficacy .

| Compound | IC50 (µM) | Comparison to Benznidazole |

|---|---|---|

| Compound A | 3.95 | 7 times more active |

| Compound B | 4.27 | Comparable |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。